3-methyl-7-(2-methylallyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This purine-dione derivative features a 3-methyl group at position 3, a 2-methylallyl substituent at position 7, and a 4-methylpiperazinyl group at position 8. The purine-dione core is structurally analogous to xanthine derivatives like caffeine and theophylline, but its substitutions confer distinct physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-10(2)9-21-11-12(19(4)15(23)17-13(11)22)16-14(21)20-7-5-18(3)6-8-20/h1,5-9H2,2-4H3,(H,17,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUURWUGFTCSRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-7-(2-methylallyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its chemical formula , is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as a kinase inhibitor, which can have significant implications in cancer therapy and other disease treatments.
The primary mechanism of action for this compound involves the inhibition of specific kinases. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell cycle regulation. By inhibiting these enzymes, the compound can disrupt pathways essential for cancer cell proliferation and survival.
Therapeutic Potential
Research indicates that this compound may exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by targeting cyclin-dependent kinases (CDKs) and possibly other related pathways.
- Neuropharmacological Effects : The piperazine moiety in the compound is associated with interactions in neurotransmitter systems, potentially offering benefits in treating neurological disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other purine derivatives and kinase inhibitors. The structural variations among these compounds lead to differences in their potency and specificity against various biological targets.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methylxanthine | Structure | Anticancer |
| Istradefylline | Structure | Neuroprotective |
| Other Purine Derivatives | Varies | Varies |
Case Study 1: Anticancer Efficacy
In a study examining the effects of various purine derivatives on cancer cell lines, this compound demonstrated significant inhibitory effects on the proliferation of human breast adenocarcinoma (MCF-7) cells. The compound was tested at varying concentrations, revealing a dose-dependent response with an IC50 value indicating effective inhibition at low micromolar concentrations.
Case Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological properties of this compound. In rodent models, it was administered to assess its potential antidepressant-like effects. Behavioral tests indicated that it significantly reduced depressive-like symptoms compared to control groups, suggesting its utility in treating mood disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural differences and biological implications compared to similar purine-dione derivatives:
Functional Group Analysis
- Position 7 : The 2-methylallyl group in the target compound is less polar than the but-2-yn-1-yl group in linagliptin but more flexible than aryl or propargyl substituents in anticancer analogs . This may balance lipophilicity and steric effects for membrane permeability.
- It contrasts with electron-deficient groups (e.g., methylsulfonyl ) or aromatic systems (e.g., pyridinyloxy ), which prioritize different target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
